2,3,4,5,6-Pentadeutero-L-phenylalanine 2,3,4,5,6-Pentadeutero-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 56253-90-8
VCID: VC0119890
InChI: InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C9H11NO2
Molecular Weight: 170.22 g/mol

2,3,4,5,6-Pentadeutero-L-phenylalanine

CAS No.: 56253-90-8

Reference Standards

VCID: VC0119890

Molecular Formula: C9H11NO2

Molecular Weight: 170.22 g/mol

2,3,4,5,6-Pentadeutero-L-phenylalanine - 56253-90-8

CAS No. 56253-90-8
Product Name 2,3,4,5,6-Pentadeutero-L-phenylalanine
Molecular Formula C9H11NO2
Molecular Weight 170.22 g/mol
IUPAC Name (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D
Standard InChIKey COLNVLDHVKWLRT-HRVDQBBZSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H]
SMILES C1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)N
Synonyms (2S)-2-Amino-3-phenylpropanoic Acid-d5; (S)-(-)-Phenylalanine-d5; (S)-α-Amino-β-phenylpropionic Acid-d5; (S)-α-Aminohydrocinnamic Acid-d5; (S)-α-Amino-benzenepropanoic Acid-d5;
PubChem Compound 13000992
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator